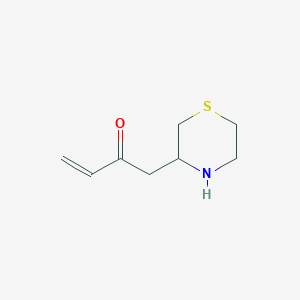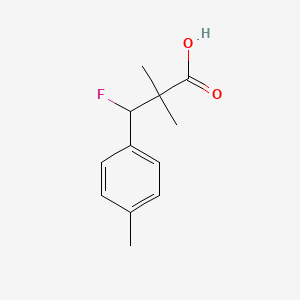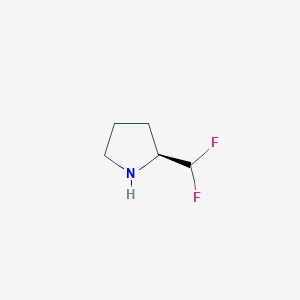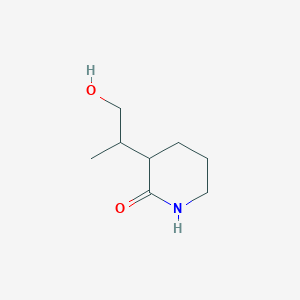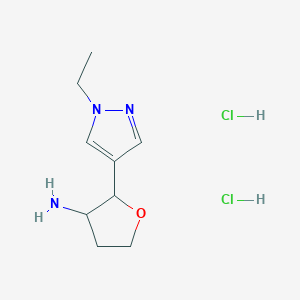
2-(1-ethyl-1H-pyrazol-4-yl)oxolan-3-amine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-ethyl-1H-pyrazol-4-yl)oxolan-3-amine dihydrochloride is a chemical compound that belongs to the class of heterocyclic compounds
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-ethyl-1H-pyrazol-4-yl)oxolan-3-amine dihydrochloride typically involves the condensation of 1-ethyl-1H-pyrazole-4-carbaldehyde with oxolane-3-amine under acidic conditions. The reaction is followed by the addition of hydrochloric acid to form the dihydrochloride salt. The reaction conditions often include:
Temperature: Room temperature to 80°C
Solvent: Ethanol or methanol
Catalyst: Acidic catalyst such as hydrochloric acid
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and precise control over reaction parameters can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1-ethyl-1H-pyrazol-4-yl)oxolan-3-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophilic reagents under basic conditions.
Major Products Formed
Oxidation: Formation of oxo derivatives such as 2-(1-ethyl-1H-pyrazol-4-yl)oxolan-3-one.
Reduction: Formation of amine derivatives like 2-(1-ethyl-1H-pyrazol-4-yl)oxolan-3-amine.
Substitution: Introduction of halogen or other functional groups onto the pyrazole ring.
Applications De Recherche Scientifique
2-(1-ethyl-1H-pyrazol-4-yl)oxolan-3-amine dihydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers and catalysts.
Mécanisme D'action
The mechanism of action of 2-(1-ethyl-1H-pyrazol-4-yl)oxolan-3-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. The pathways involved may include:
Enzyme inhibition: Blocking the catalytic activity of enzymes.
Receptor modulation: Altering the signaling pathways by binding to receptors.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(1-methyl-1H-pyrazol-4-yl)oxolan-3-amine dihydrochloride
- 2-(1-ethyl-1H-pyrazol-4-yl)-2-oxoacetic acid
- 3-(1H-pyrazol-4-yl)oxolan-2-amine
Uniqueness
2-(1-ethyl-1H-pyrazol-4-yl)oxolan-3-amine dihydrochloride stands out due to its unique combination of a pyrazole ring and an oxolane ring, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C9H17Cl2N3O |
|---|---|
Poids moléculaire |
254.15 g/mol |
Nom IUPAC |
2-(1-ethylpyrazol-4-yl)oxolan-3-amine;dihydrochloride |
InChI |
InChI=1S/C9H15N3O.2ClH/c1-2-12-6-7(5-11-12)9-8(10)3-4-13-9;;/h5-6,8-9H,2-4,10H2,1H3;2*1H |
Clé InChI |
WLNVEYFWTYXHRQ-UHFFFAOYSA-N |
SMILES canonique |
CCN1C=C(C=N1)C2C(CCO2)N.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


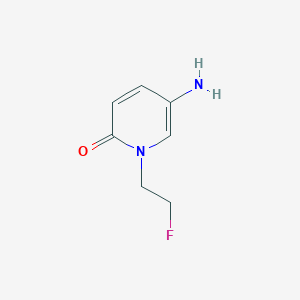
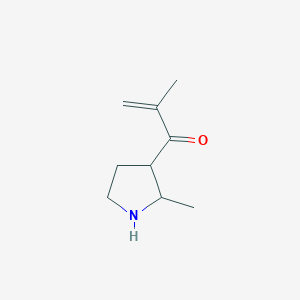


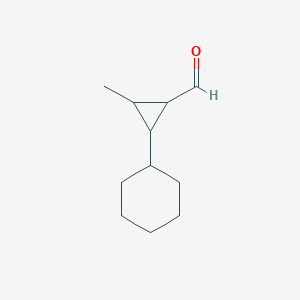

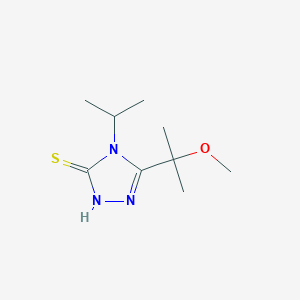
![3-[4-Bromo-5-(chlorosulfonyl)thiophen-2-yl]prop-2-enoic acid](/img/structure/B13165583.png)
